N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide, also known as CPAA, is a chemical compound that has been widely studied for its potential use in scientific research. CPAA is a sulfonylurea derivative that has been shown to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Mechanism of Action
The mechanism of action of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and fluid secretion. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cellular damage and disease. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide has also been shown to reduce inflammation by inhibiting the production of various inflammatory mediators. In addition, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide in laboratory experiments is its wide range of potential applications. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide has been shown to have various biochemical and physiological effects, making it a promising compound for use in various research fields. In addition, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide is relatively easy to synthesize and has a high yield, making it a cost-effective compound for use in laboratory experiments.
One of the limitations of using N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide in laboratory experiments is its potential toxicity. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments. In addition, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide. One area of research is the development of new derivatives of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide, which could lead to the development of new therapeutic targets. In addition, further studies are needed to determine the optimal dosage and administration of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide for various applications.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and diabetes treatment. In cancer research, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroprotection, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In diabetes treatment, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide has been shown to increase insulin secretion and improve glucose tolerance.
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(3-methoxyphenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-11(16(20)18-13-4-3-5-14(10-13)23-2)19-24(21,22)15-8-6-12(17)7-9-15/h3-11,19H,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLSWZAAVYYDQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(3-methoxyphenyl)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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